4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2549000-82-8
VCID: VC11813248
InChI: InChI=1S/C21H28N6/c1-14-15(2)24-20(17-6-7-17)25-21(14)27-10-8-26(9-11-27)19-12-18(22-13-23-19)16-4-3-5-16/h12-13,16-17H,3-11H2,1-2H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C
Molecular Formula: C21H28N6
Molecular Weight: 364.5 g/mol

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

CAS No.: 2549000-82-8

Cat. No.: VC11813248

Molecular Formula: C21H28N6

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine - 2549000-82-8

Specification

CAS No. 2549000-82-8
Molecular Formula C21H28N6
Molecular Weight 364.5 g/mol
IUPAC Name 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Standard InChI InChI=1S/C21H28N6/c1-14-15(2)24-20(17-6-7-17)25-21(14)27-10-8-26(9-11-27)19-12-18(22-13-23-19)16-4-3-5-16/h12-13,16-17H,3-11H2,1-2H3
Standard InChI Key PEXIHWKCTSOPHX-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C

Introduction

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a complex organic compound featuring multiple heterocyclic structures, primarily a piperazine core and two pyrimidine rings. The presence of cyclobutyl and cyclopropyl substituents contributes to its unique steric and electronic properties, which may influence its biological interactions and chemical reactivity. This compound has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Structural Features

The compound's structure includes:

  • Piperazine Ring: A six-membered ring with two nitrogen atoms, which is a common motif in many biologically active compounds.

  • Pyrimidine Rings: Two pyrimidine rings are present, one of which is substituted with a cyclobutyl group, enhancing its structural diversity.

  • Cyclobutyl and Cyclopropyl Substituents: These contribute to the compound's unique steric and electronic properties.

Synthesis

The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: Involving the reaction of a pyrimidine derivative with a piperazine compound.

  • Cyclization Reactions: Forming the pyrimidine rings through cyclization processes.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar to other pyrimidine derivatives, which are known for their antimicrobial activities.

  • Neuroactive Properties: Due to its structural similarity to compounds known to interact with neurological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amineContains a piperazine and pyrimidineAntidepressant
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amineSimilar piperazine coreAntitumor
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidineFeatures cyclobutyl and methyl groupsPotentially neuroactive
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidineCyclobutyl and cyclopropyl substituents with dual pyrimidine moietiesPotential therapeutic applications

Potential Applications

The potential applications of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine include:

  • Medicinal Chemistry: Due to its structural diversity and potential interactions with biological targets.

  • Pharmacological Studies: Further research is needed to elucidate its mechanism of action and therapeutic potential.

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